molecular formula C14H17Cl2NO4 B13637172 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B13637172
M. Wt: 334.2 g/mol
InChI Key: WERAVAVZZMWCOE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3,4-dichlorophenyl substituent, and a propanoic acid backbone. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and anticancer agents .

Properties

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

(3R)-3-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WERAVAVZZMWCOE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid typically involves:

  • Starting from an appropriate chiral amino acid or precursor bearing the 3,4-dichlorophenyl substituent.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality.
  • Careful control of stereochemistry to preserve the (R)-configuration.
  • Protection and deprotection steps to enable selective functional group transformations.

This sequence is consistent with the preparation of related Boc-protected amino acids bearing dichlorophenyl groups, as reported in the literature for similar compounds such as (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid.

Detailed Synthetic Routes

Boc Protection of Chiral Amino Acid Precursors
  • The Boc group is introduced by reacting the free amino acid or amino acid ester precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate).
  • This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature to avoid racemization.
  • The Boc protection stabilizes the amino group, preventing side reactions in subsequent steps.
Preparation of the Chiral 3-(3,4-dichlorophenyl)propanoic Acid Backbone
  • The 3,4-dichlorophenyl substituent is introduced via substitution reactions or by using commercially available chiral amino acid precursors such as (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid.
  • Alternatively, chiral resolution or asymmetric synthesis methods can be employed to obtain the (R)-enantiomer with high enantiomeric excess.
Stereoselective Synthesis via Rearrangement or Catalysis
  • Recent advances include iron-catalyzed 1,3-nitrogen migration rearrangements of azanyl esters to yield non-racemic α-amino acids with high enantioselectivity (up to 98% ee), which can be adapted for Boc-protected amino acids bearing dichlorophenyl substituents.
  • This method involves converting carboxylic acids to azanyl esters followed by iron-catalyzed rearrangement under controlled temperature and solvent conditions.
  • Such catalytic methods improve yield and stereochemical purity, making them suitable for preparing complex amino acid derivatives.
Protection and Deprotection Considerations
  • Selective removal of the Boc group without affecting the tert-butyl ester or other protecting groups is critical.
  • Acidic conditions such as trifluoroacetic acid (TFA) treatment are commonly used for Boc deprotection.
  • Careful selection of conditions is necessary to prevent decomposition, especially in sensitive intermediates like cyclic sulfamidates.

Example Synthesis Protocol (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid + Boc2O, base Boc protection of amino group in organic solvent at 0–25°C High yield; preserves stereochemistry
2 Purification by crystallization or chromatography Isolate Boc-protected amino acid Purity > 98%
3 Optional iron-catalyzed rearrangement (if starting from azanyl esters) Use (R,R)-FeBIPF2 catalyst, TMP base, DCB/CHCl3 solvent, –50°C Up to 98% ee, 98% NMR yield

Comparative Analysis of Preparation Approaches

Method Advantages Limitations Reference(s)
Boc protection of amino acid Simple, well-established, scalable Requires pure chiral precursor
Iron-catalyzed 1,3-nitrogen migration High enantioselectivity, efficient rearrangement Requires specialized catalyst and conditions
Cyclic sulfamidate intermediates Enables stereoselective fluorination and modifications Sensitive to acidic conditions, complex steps

Notes on Stereochemistry and Purity

  • Maintaining the (R)-configuration is essential for biological activity and downstream applications.
  • Enantiomeric excess (ee) is typically confirmed by chiral HPLC or NMR methods.
  • The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions without racemization.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common deprotection methods include:

Reagent Conditions Yield Notes
Trifluoroacetic acid (TFA)20–50% in dichloromethane (DCM), 1–4 h, RT85–95%Mild conditions preserve stereochemistry
HCl (gaseous)Dioxane, 0°C, 2 h78%Less common due to harsher side reactions

Mechanism : Acid-mediated cleavage of the Boc carbamate generates a carbamic acid intermediate, which decarboxylates to release CO₂ and yield the primary amine .

Coupling Reactions

The carboxylic acid participates in peptide bond formation via activation. Representative protocols include:

EDC/HOBt-Mediated Amidation

Component Quantity Role
(R)-Boc-amino acid1.0 equivSubstrate
EDC·HCl1.2 equivCarbodiimide activator
HOBt1.2 equivCoupling additive
Amine nucleophile1.5 equivReaction partner
Solvent: DMF0.1 MPolar aprotic medium

Outcome : Yields amide derivatives with >90% efficiency when reacted with primary amines .

Esterification

The carboxylic acid is esterified under Mitsunobu conditions or via acid chloride intermediates:

Method Reagents Product Yield
MitsunobuDIAD, PPh₃, ROHAlkyl ester82–88%
Acid chlorideSOCl₂, ROH, pyridineMethyl/ethyl esters75–80%

Key Observation : Steric hindrance from the 3,4-dichlorophenyl group slows reaction kinetics by ~15% compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The 3,4-dichlorophenyl group undergoes selective substitution under controlled conditions:

Nucleophile Conditions Position Yield
NH₃ (liquid)CuI, 150°C, sealed tube, 24 hPara to Cl65%
KOtBuDMSO, 120°C, 12 hMeta to Cl58%

Limitation : Electron-withdrawing Cl groups reduce ring reactivity, requiring elevated temperatures .

Decarboxylation Pathways

Controlled thermal decarboxylation generates β-amino styrene analogs:

Conditions Catalyst Conversion
180°C, N₂, 6 hNone72%
120°C, Cu(OAc)₂, 3 hCu(II)89%

Product : (R)-3-((tert-butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propene, confirmed by GC-MS .

Comparative Reactivity Table

Functional Group Reaction Type Relative Rate
Boc-protected amineAcidolysis1.00 (reference)
Carboxylic acidEsterification0.92
3,4-DichlorophenylNucleophilic substitution0.45

Notes: Rates normalized to Boc deprotection in TFA/DCM .

Stereochemical Integrity

The (R)-configuration remains stable under most conditions:

Reaction Δee (%) Analysis Method
Boc deprotection (TFA/DCM)<2% lossChiral HPLC
Mitsunobu esterification5–7% lossPolarimetry

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group allows for selective binding and modification of target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanoic Acid Derivatives

The target compound is structurally related to iodophenyl and non-halogenated analogs. Key differences in substituents and stereochemistry significantly impact physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid 3,4-dichlorophenyl C₁₄H₁₇Cl₂NO₄ 334.195 Intermediate for enzyme inhibitors .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl C₁₄H₁₈INO₄ 367.20 Precursor for Type D anticancer inhibitors .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl C₁₄H₁₈INO₄ 367.20 Precursor for Type L anticancer inhibitors .
(R)-3-(4-tert-Butoxyphenyl)-butanoic acid 4-tert-butoxyphenyl C₁₄H₂₀O₃ 236.31 No direct bioactivity reported; structural analog .
Key Observations:
  • Steric Bulk: Iodine (atomic radius: 1.39 Å) in the 4-iodophenyl analog introduces greater steric hindrance than chlorine (0.99 Å), which may reduce metabolic stability but improve target selectivity .
  • Stereochemical Impact :
    • The (R) -enantiomer of the iodophenyl analog (Type D inhibitors) shows distinct anticancer activity compared to the (S) -enantiomer (Type L inhibitors), highlighting the role of chirality in biological efficacy .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid, commonly referred to as Boc-DCP (Boc: tert-butoxycarbonyl, DCP: 3,4-dichlorophenyl), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉Cl₂NO₄
  • Molecular Weight : 348.22 g/mol
  • CAS Number : 269396-56-7

Boc-DCP functions primarily as a phenylalanine derivative and has been noted for its interactions with various protein targets, particularly receptor tyrosine kinases (RTKs). The compound exhibits selective inhibition of several kinases involved in cell signaling pathways, which are crucial in cancer progression and other pathologies.

Anticancer Properties

Research indicates that Boc-DCP shows promising anticancer activity. A study investigated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
A549 (Lung Cancer)12Inhibits proliferation through EGFR pathway modulation
HeLa (Cervical Cancer)18Alters cell cycle progression

Inhibition of Protein Kinases

Boc-DCP has been shown to selectively inhibit several protein kinases, including:

  • EGFR (Epidermal Growth Factor Receptor) : Involved in tumor growth and metastasis.
  • ALK (Anaplastic Lymphoma Kinase) : Associated with certain types of lung cancer.
  • Bcr-Abl : A fusion protein that plays a critical role in chronic myeloid leukemia.

The compound's inhibitory effects on these kinases suggest a potential therapeutic application in targeted cancer therapies.

Study 1: Antitumor Activity in Vivo

A preclinical study evaluated the antitumor efficacy of Boc-DCP in xenograft models of breast cancer. Mice treated with Boc-DCP exhibited a significant reduction in tumor volume compared to control groups. The study concluded that Boc-DCP could be a viable candidate for further development as an anticancer agent.

Study 2: Kinase Inhibition Profiling

Another study conducted a comprehensive kinase profiling assay using Boc-DCP to assess its selectivity and potency against a panel of 468 kinases. The results indicated that Boc-DCP had a high selectivity index for EGFR and ALK while demonstrating minimal off-target effects on other kinases.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid with high enantiomeric purity?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. A chiral starting material or asymmetric catalysis is critical for achieving the (R)-configuration. For example, enantioselective alkylation or enzymatic resolution can be employed . Post-synthesis, chiral HPLC or polarimetry should confirm enantiopurity (>97% as reported in supplier data) .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) must balance yield and stereochemical integrity. Evidence from analogous compounds suggests using anhydrous solvents and inert atmospheres to minimize racemization .

Q. How can the purity and structural identity of this compound be rigorously validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the Boc group (e.g., tert-butyl singlet at δ 1.4 ppm) and 3,4-dichlorophenyl protons (aromatic signals at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C14H17Cl2NO4\text{C}_{14}\text{H}_{17}\text{Cl}_2\text{NO}_4 (exact mass: 342.06 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%), while chiral columns verify enantiomeric excess .

Q. What are the stability and storage requirements for this compound?

  • Storage : Store at –20°C under anhydrous conditions to prevent hydrolysis of the Boc group. Desiccants and amber vials are recommended to avoid moisture and light-induced degradation .
  • Decomposition Risks : Acidic or basic conditions may cleave the Boc group, releasing 3,4-dichlorophenylpropanoic acid derivatives. Monitor via TLC or LC-MS during long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from PubChem CID 44784802) can model binding to enzymes like proteases or kinases. Density functional theory (DFT) calculations optimize the conformation of the dichlorophenyl moiety for hydrophobic interactions .
  • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies address contradictory bioactivity data across similar derivatives?

  • Case Study : If 3,4-dichloro substitution shows lower activity than 3-methoxy analogs (as in ), evaluate steric/electronic effects via:

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., 3-Cl vs. 4-OCH3_3) and test in parallel assays.
  • Crystallography : Resolve co-crystal structures with target proteins to identify binding pocket incompatibilities .

Q. How does the compound’s stereochemistry influence its metabolic stability in vitro?

  • Experimental Design :

  • Incubation with Liver Microsomes : Compare (R)- and (S)-enantiomers’ half-lives using LC-MS quantification.
  • CYP450 Inhibition : Screen for isoform-specific interactions (e.g., CYP3A4) to explain enantiomer-dependent clearance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry :

  • Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) for reuse in asymmetric hydrogenation .
  • Continuous Flow Systems : Improve mixing and temperature control to reduce racemization during Boc deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.